N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide
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Overview
Description
N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of physiological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves a multi-step process. One common method is the solvent-free condensation/reduction reaction sequence. This involves starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and reacting it with appropriate aldehydes or ketones to form the desired product . The reaction conditions often include the use of a drying agent such as magnesium sulfate and may be carried out at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often include specific temperatures, solvents, and catalysts to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Medicine: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)]-1H-pyrazole .
Uniqueness
What sets N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)-2-methylpropanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2-(4-chlorophenoxy)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c1-18(2,3)15-12-16(23(22-15)10-11-24)21-17(25)19(4,5)26-14-8-6-13(20)7-9-14/h6-9,12,24H,10-11H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWUMCDFAQRJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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